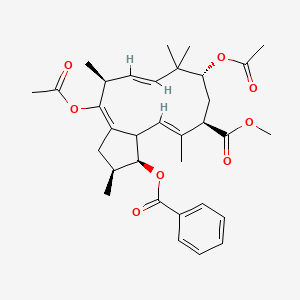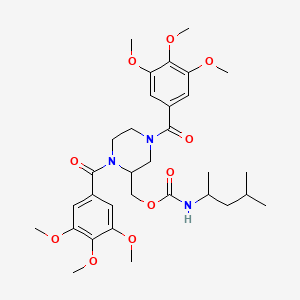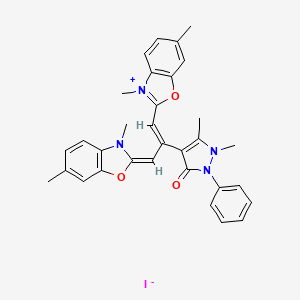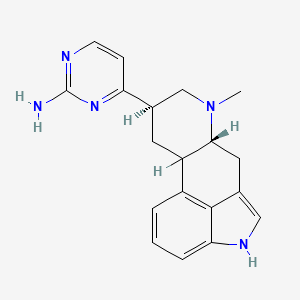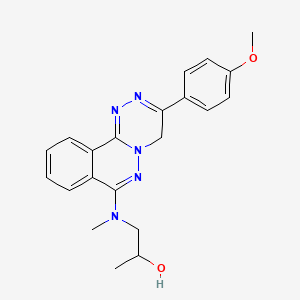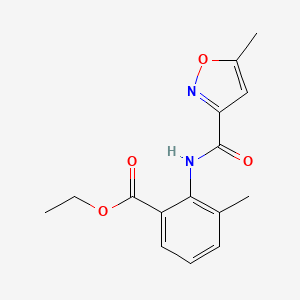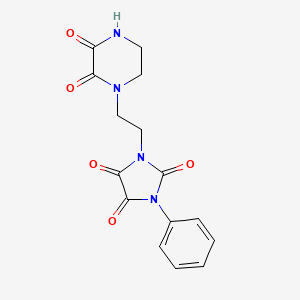
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, is a complex organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring structure containing nitrogen atoms. Imidazolidinetrione derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a suitable carbonyl compound, followed by cyclization to form the imidazolidinetrione ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of imidazolidinetrione derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen functionalities, while reduction may produce simpler imidazolidinone compounds.
Wissenschaftliche Forschungsanwendungen
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, can be compared with other similar compounds, such as imidazolidine-2-thione and imidazole-2-thione derivatives. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antioxidant and antihypertensive properties.
The uniqueness of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
References
- Recent advances in the synthesis of imidazoles
- Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives
- Imidazolidinone - Wikipedia
Eigenschaften
CAS-Nummer |
132411-96-2 |
|---|---|
Molekularformel |
C15H14N4O5 |
Molekulargewicht |
330.30 g/mol |
IUPAC-Name |
1-[2-(2,3-dioxopiperazin-1-yl)ethyl]-3-phenylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C15H14N4O5/c20-11-12(21)17(7-6-16-11)8-9-18-13(22)14(23)19(15(18)24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,20) |
InChI-Schlüssel |
URUZEKFORFIVBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=O)N1)CCN2C(=O)C(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



